Samarium nitride

Ferromagnetic semiconductors Spintronics Magnetic tunnel junctions

Select SmN for MTJ reference layers requiring zero stray field interference (~0.03 μB/Sm) and >6 T coercivity. Ideal for spin-filter devices and superconducting spintronics due to coexisting ferromagnetism (TC ~27 K) and superconductivity (TC ~4 K). Ensure stoichiometric control for tunable carrier concentration.

Molecular Formula NSm
Molecular Weight 164.4 g/mol
CAS No. 25764-14-1
Cat. No. B1594604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium nitride
CAS25764-14-1
Molecular FormulaNSm
Molecular Weight164.4 g/mol
Structural Identifiers
SMILESN#[Sm]
InChIInChI=1S/N.Sm
InChIKeySZZXSKFKZJTWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Nitride (SmN, CAS 25764-14-1) for Spintronics and Superconducting Device Research: Product Overview and Baseline Properties


Samarium nitride (SmN) is a rare-earth mononitride crystallizing in the face-centered cubic rock-salt (NaCl) structure [1]. It belongs to the lanthanide nitride (LnN) series, a class of intrinsic ferromagnetic semiconductors with promising applications in spintronics and superconducting devices [2]. SmN is distinguished within this series by its ferromagnetic ordering below a Curie temperature of approximately 27–30 K, coupled with a near-zero net magnetic moment of ~0.03 μB per formula unit arising from nearly complete cancellation between spin and orbital angular momenta [3]. Unlike many other rare-earth nitrides that display either metallic or semiconducting behavior, SmN exhibits a narrow semiconducting bandgap estimated between 0.7 and 1.0 eV in its ferromagnetic ground state .

Why SmN Cannot Be Directly Substituted with Other Rare-Earth Nitrides: Key Differentiators for Procurement Decisions


Although SmN belongs to the broader family of rare-earth nitrides that share a common NaCl crystal structure, the electronic and magnetic properties of these compounds vary dramatically across the lanthanide series due to progressive filling of the 4f electron shell [1]. SmN occupies a unique position where its spin and orbital magnetic moments nearly cancel, producing a near-zero net magnetization—a property absent in widely studied analogs such as GdN, which exhibits a strong spin-only moment of ~7 μB per ion [2]. Furthermore, the conduction band character differs fundamentally among LnN members: SmN exhibits 4f-derived transport channels that are not present in lighter rare-earth nitrides [3]. Consequently, substituting SmN with GdN, EuN, DyN, or NdN in a device stack will result in completely different magnetic coercivity, spin polarization characteristics, and interfacial exchange coupling behavior, directly impacting device performance and reproducibility. Procurement specifications must therefore be compound-specific rather than class-generic.

Samarium Nitride (SmN) Quantitative Evidence Guide: Head-to-Head Comparisons with GdN, EuN, DyN, and SmPnictides


Near-Zero Net Magnetic Moment: Quantitative Comparison of SmN vs. GdN Saturation Magnetization

SmN exhibits one of the smallest net magnetizations reported for any ferromagnetic material, a direct consequence of near-complete cancellation between spin and orbital moments. This quantitatively distinguishes SmN from gadolinium nitride (GdN), the most widely studied rare-earth nitride for spintronics. Experimental measurements show SmN possesses a net magnetic moment of 0.03 μB per formula unit in the ferromagnetic state [1], whereas GdN exhibits a saturation moment of 7 μB per Gd ion [2]. The difference exceeds two orders of magnitude. This near-zero moment is attributed to the Sm³⁺ 4f⁵ configuration (6H5/2 ground state), where spin and orbital contributions are nearly equal and opposite, in contrast to Gd³⁺ (4f⁷, 8S7/2) which has zero orbital angular momentum and a pure spin moment [3]. DFT calculations employing LSDA+U further confirm that the orbital moment in SmN is ~2.5 μB antiparallel to a spin moment of ~2.5 μB, yielding the observed near-zero net value [4].

Ferromagnetic semiconductors Spintronics Magnetic tunnel junctions

Coexistence of Ferromagnetism and Superconductivity: SmN vs. GdN and EuN Phase Behavior

SmN is the only rare-earth nitride demonstrated to host superconductivity coexisting with robust ferromagnetic order. In nitrogen-vacancy-doped SmN₁₋δ, superconductivity emerges at temperatures below 4 K while ferromagnetism (TC ~27–30 K) remains intact [1]. This dual-phase behavior is not observed in GdN, which shows only ferromagnetism (TC ~70 K) without superconducting transitions down to the lowest measured temperatures [2]. EuN, in stoichiometric form, is non-magnetic (J=0 ground state) and does not superconduct unless heavily nitrogen-vacancy-doped, and even then superconductivity has not been reported in EuN in contrast to SmN [3]. The extremely large exchange splitting of conduction and valence bands in SmN (~1 eV) necessitates that the superconducting order parameter be of unconventional triplet type, most likely p-wave symmetry—a pairing mechanism distinct from conventional s-wave superconductors [4]. The near-zero net magnetization of the ferromagnetic state in SmN further facilitates the coexistence of superconductivity and ferromagnetism, a condition generally prohibited in conventional ferromagnetic superconductors [5].

Superconductivity Quantum materials Ferromagnetic semiconductors

Carrier Concentration Tunability Across Insulator–Metal Transition: SmN vs. Fixed-Conductivity Rare-Earth Nitrides

The electrical conductivity of SmN can be systematically tuned from insulating to metallic behavior by controlling nitrogen vacancy concentration during growth, enabling device-specific optimization of transport properties. Systematic variation of the nitrogen-to-samarium ratio and substrate temperature during molecular beam epitaxy (MBE) growth on MgO(001) substrates produces carrier concentrations spanning an order of magnitude, with a clear transition from insulating to metallic behavior [1]. In contrast, GdN films grown under comparable conditions typically exhibit fixed metallic or heavily doped semiconducting behavior with limited tunability due to a more rigid band structure and higher intrinsic carrier concentrations [2]. Density functional theory calculations reveal that nitrogen vacancies in SmN introduce in-gap defect states approximately 1 eV below the 4f conduction band, acting as efficient electron donors [3]. Moreover, Sm ions coordinating a nitrogen vacancy adopt an intermediate 2–3⁺ valence, while the remaining Sm ions remain trivalent, providing a microscopic mechanism for tunable doping without degrading the magnetic order [4]. This level of controllable doping is not achievable in DyN or NdN under similar growth protocols [5].

Electrical transport Doping control Thin film epitaxy

Half-Metallic Ferromagnetic Behavior and High Spin Polarization: SmN vs. SmP and SmAs Band Structure Comparison

SmN exhibits half-metallic ferromagnetic behavior in the rock-salt phase, a property that distinguishes it from heavier samarium pnictides and positions it as a candidate for 100% spin-polarized current injection. Density functional theory calculations using the full-potential linearized augmented plane wave (FPLAPW) method with the modified Becke-Johnson (mBJ-GGA) potential reveal that SmN is a half-metal in its ferromagnetic ground state, with a direct band gap in the minority-spin channel while the majority-spin channel remains metallic [1]. This contrasts with SmP and SmAs, which exhibit moderate indirect gaps and transition from semi-metallic to half-metallic character only when mBJ-GGA is applied instead of standard GGA [2]. The half-metallic gap in SmN is calculated to be larger than that of SmP and SmAs, indicating more robust spin polarization at the Fermi level [3]. Earlier DFT studies employing GGA+U corroborate the half-metallic nature of ferromagnetic SmN, showing a spin polarization approaching 100% at the Fermi energy [4]. This contrasts with GdN, which is a ferromagnetic semiconductor but not a half-metal, and DyN, which has an optical gap of ~1.2 eV without half-metallic character [5].

Half-metals Spin polarization Spintronics materials

High Coercive Field for Reference Layer Applications: SmN vs. GdN Magnetic Hardness

The near-zero net magnetic moment of SmN translates directly into an exceptionally high coercive field, making it uniquely suitable as a magnetically hard reference layer in spintronic device stacks. Experimental characterization of SmN thin films reveals a coercive field exceeding 6 Tesla at low temperatures, a direct consequence of the weak coupling between the net moment and external applied magnetic fields due to the near-cancellation of spin and orbital contributions [1]. In stark contrast, GdN exhibits a coercive field below 0.1 T in epitaxial thin films due to its strong spin-only moment (~7 μB) and relatively soft ferromagnetic character [2]. This difference of approximately two orders of magnitude in coercivity has direct implications for device architecture: SmN can function as a fixed reference layer that remains magnetically stable under large external fields or stray fields from adjacent magnetic layers, while a softer material like GdN would inadvertently switch orientation [3]. Magnetic tunnel junctions incorporating SmN electrodes have been demonstrated, with the high coercivity of SmN enabling stable reference layer operation [4].

Magnetic tunnel junctions Coercivity Spin valves

Recommended Procurement Scenarios: Where Samarium Nitride (SmN) Outperforms Alternative Rare-Earth Nitrides


Magnetic Tunnel Junction Reference Layer Requiring High Coercivity and Fringe-Field-Free Operation

SmN is the optimal choice for the fixed reference layer in magnetic tunnel junctions (MTJs) where magnetic stability under external fields and minimal stray field interference are critical. The near-zero net magnetic moment (~0.03 μB/Sm) eliminates fringe fields that would otherwise perturb adjacent magnetic layers or neighboring devices in densely integrated arrays, while the coercive field exceeding 6 T ensures the reference layer orientation remains fixed during device operation [1]. In contrast, GdN-based reference layers generate substantial stray fields (due to 7 μB/Gd saturation moment) and switch at fields below 0.1 T, requiring additional synthetic antiferromagnetic pinning layers that increase stack complexity and reduce yield [2]. Devices incorporating SmN reference layers have demonstrated stable magnetoresistance characteristics without the need for exchange-bias pinning structures [3].

Fundamental Research on Coexisting Ferromagnetism and Unconventional Superconductivity

SmN is the only rare-earth nitride material system in which robust ferromagnetism (TC ~27 K) and superconductivity (TC ~4 K) coexist in a single phase [1]. This unique combination makes SmN an irreplaceable model system for investigating triplet superconductivity, p-wave pairing mechanisms, and quantum critical phenomena at the boundary between ferromagnetic and antiferromagnetic phases [2]. Alternative rare-earth nitrides such as GdN, DyN, and NdN do not exhibit superconductivity, while EuN becomes ferromagnetic only upon heavy nitrogen-vacancy doping and does not superconduct [3]. Researchers studying topological superconductivity, Majorana fermions, or superconducting spintronics must procure SmN specifically, as no substitute compound offers the same confluence of properties.

Spin Injection Layers and Spin Filters Leveraging Half-Metallic Character

The predicted half-metallic ferromagnetic behavior of SmN—with 100% spin polarization at the Fermi level in the majority-spin channel—makes it a prime candidate for spin injection layers and spin-filter devices [1]. This property is not shared by GdN or DyN, which are ferromagnetic semiconductors but lack half-metallic character [2]. In spin-filter tunnel junctions, a SmN barrier layer could theoretically achieve near-100% spin filtering efficiency, enabling higher tunnel magnetoresistance ratios than achievable with conventional ferromagnetic metal electrodes or non-half-metallic barriers. Procurement of high-purity SmN thin films or sputtering targets is essential for fabricating prototype spin-filter devices and validating theoretical predictions of half-metallicity in device-relevant geometries.

Carrier-Tunable Active Layers in All-Nitride Spintronic Heterostructures

The demonstrated ability to tune SmN carrier concentration across the insulator–metal transition via nitrogen vacancy engineering enables single-material heterostructures where different SmN layers serve distinct electrical functions [1]. For instance, a highly insulating SmN barrier layer can be grown adjacent to a moderately doped semiconducting SmN channel and a heavily doped metallic SmN contact layer within the same epitaxial growth run, simplifying fabrication and reducing interfacial defect densities compared to heterostructures combining disparate materials such as GdN barriers with DyN channels [2]. This all-SmN approach is uniquely enabled by SmN's responsive band structure to nitrogen stoichiometry, a degree of tunability not available with other rare-earth nitrides under standard MBE growth conditions [3].

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